molecular formula C6H12N2O2 B13514723 Methyl 4-aminopyrrolidine-3-carboxylate

Methyl 4-aminopyrrolidine-3-carboxylate

Cat. No.: B13514723
M. Wt: 144.17 g/mol
InChI Key: MWABNGSIUVNBFA-UHFFFAOYSA-N
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Description

Methyl 4-aminopyrrolidine-3-carboxylate is a heterocyclic compound featuring a five-membered pyrrolidine ring substituted with an amino group at position 4 and a methyl ester at position 3. This structure combines nucleophilic (amino) and electrophilic (ester) functional groups, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry. Pyrrolidine derivatives are widely explored for their bioactivity, particularly in drug discovery, where modifications to substituents can modulate pharmacokinetic properties such as solubility, stability, and target binding .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 4-aminopyrrolidine-3-carboxylate

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)4-2-8-3-5(4)7/h4-5,8H,2-3,7H2,1H3

InChI Key

MWABNGSIUVNBFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-aminopyrrolidine-3-carboxylate typically involves the reaction of 4-aminopyrrolidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Methyl 4-aminopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-aminopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-aminopyrrolidine-3-carboxylate with structurally related compounds, emphasizing substituent effects on reactivity and applications.

Table 1: Structural and Functional Comparison of Pyrrolidine and Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Notable Properties/Applications Reference
This compound C₆H₁₀N₂O₂* ~142.16* 4-amino, 3-methyl ester Potential pharmaceutical intermediate N/A
Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₁₀N₂O₃ 206.20 4-methoxy, pyrazolo-pyridine fused ring High-purity (97%) research chemical
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate C₉H₁₅NO₃ 185.22 2-oxo, 4,4-dimethyl, 3-ethyl ester Ketone-enabled tautomerism; synthetic intermediate
Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate C₁₃H₁₈N₂O₂ 234.29 1-benzyl, 4-amino, 3-methyl ester Lipophilic N-benzyl group for drug design

*Estimated based on structural analogs due to lack of direct data.

Key Comparisons:

Functional Group Diversity: The amino group in this compound enhances nucleophilicity, enabling participation in condensation or alkylation reactions. In contrast, the 2-oxo group in Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate introduces keto-enol tautomerism, which can stabilize transition states in catalysis . Ester Reactivity: Methyl esters (e.g., in the target compound) hydrolyze faster than ethyl esters (e.g., in ’s compound), impacting stability in aqueous environments .

Substituent Effects: The N-benzyl group in Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate increases lipophilicity, which may improve blood-brain barrier penetration in drug candidates . 4-Methoxy in the pyrazolo-pyridine derivative () donates electron density to the aromatic system, altering electrophilic substitution patterns compared to non-aromatic pyrrolidines .

Safety and Handling :

  • While safety data for the target compound are unavailable, analogs like Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate recommend medical consultation upon exposure, suggesting similar precautions for handling amines and esters .

Research Findings and Implications

  • Pharmaceutical Potential: The amino-ester motif in this compound is common in prodrugs (e.g., antiviral agents), where ester hydrolysis releases active metabolites .
  • Synthetic Versatility: Substituent variations in pyrrolidine derivatives enable tailored reactivity.
  • Limitations : The lack of direct data on the target compound underscores the need for experimental studies to confirm properties like solubility, stability, and toxicity.

Q & A

Advanced Research Question

  • SHELX Applications : Refinement of crystallographic data to resolve bond lengths, angles, and hydrogen-bonding networks. SHELXD is used for phase determination in X-ray diffraction studies .
  • Mercury Visualization : Analysis of packing motifs, void spaces, and intermolecular interactions (e.g., hydrogen bonds between amino and ester groups) .
  • Puckering Analysis : Use Cremer-Pople parameters (via Mercury) to quantify ring puckering in the pyrrolidine moiety .

What are the methodological challenges in scaling up the synthesis of this compound for pharmacological studies?

Advanced Research Question

  • Reaction Scalability : Transition from batch to flow chemistry improves yield consistency; however, exothermic steps (e.g., cyclization) require precise temperature control .
  • Purification : Column chromatography is replaced with recrystallization or preparative HPLC for gram-scale purity (>98%) .
  • Stability Testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to ensure compound integrity in biological assays .

How do substitution patterns on the pyrrolidine ring influence biological activity?

Advanced Research Question

  • Amino Group Positioning : The 4-amino group enhances hydrogen-bonding with biological targets (e.g., enzymes) compared to 3-substituted analogs .
  • Ester Bioisosteres : Replacement of the methyl ester with carboxylic acid improves solubility but may reduce membrane permeability .
  • Stereoelectronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position alter binding affinity in receptor assays .

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